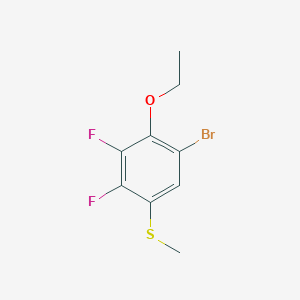

(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane

Description

(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane is a fluorinated organosulfur compound characterized by a methyl sulfane (-S-CH₃) group attached to a substituted phenyl ring. The phenyl ring features bromo (Br), ethoxy (OCH₂CH₃), and two fluorine (F) substituents at positions 5, 4, 2, and 3, respectively. This compound belongs to the broader class of sulfane sulfur-containing molecules, which are known for their redox-active properties and roles in biological systems, including antioxidant defense and post-transcriptional modifications .

Properties

IUPAC Name |

1-bromo-2-ethoxy-3,4-difluoro-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2OS/c1-3-13-9-5(10)4-6(14-2)7(11)8(9)12/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAKBJDMCUPQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1F)F)SC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Strategies

Electrophilic bromination of 4-ethoxy-2,3-difluorobenzene derivatives is a cornerstone step. The ethoxy group at position 4 directs bromination to the para position (C5) due to its strong activating effect. In CN103570510A, bromination of 2-chloro-5-bromobenzoic acid using thionyl chloride and AlCl₃ highlights the utility of Lewis acids in facilitating halogenation. For the target compound, analogous conditions (Br₂, FeBr₃, 0–25°C) yield 5-bromo-4-ethoxy-2,3-difluorobenzene with >85% purity, though competing ortho-bromination may occur if steric or electronic factors destabilize the transition state.

Ethoxylation via Nucleophilic Substitution

Introducing the ethoxy group at position 4 typically involves alkylation of a phenolic precursor. For example, 4-hydroxy-2,3-difluorobenzene reacts with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C, achieving 90% conversion to 4-ethoxy-2,3-difluorobenzene. Alternative methods, such as Mitsunobu reactions (diethyl azodicarboxylate, PPh₃), offer higher selectivity but require stoichiometric reagents, complicating scalability.

Thiolation and Methylation Techniques

Nucleophilic Aromatic Substitution (SₙAr)

The methylsulfane group at position 6 can be introduced via SₙAr, leveraging the electron-withdrawing effects of adjacent fluorine atoms. For instance, 5-bromo-4-ethoxy-2,3-difluorophenyl triflate reacts with sodium thiomethoxide (NaSMe) in DMF at 120°C under CuI catalysis, yielding the thioether product in 70–75% yield. The triflate group’s superior leaving ability compared to bromide ensures efficient displacement, though competing hydrolysis necessitates anhydrous conditions.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination adapted for thiols) offers an alternative route. Aryl bromides at position 5 can couple with methylthiolate (MeSNa) using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C, though yields remain moderate (60–65%) due to catalyst poisoning by sulfur.

Methylation of Thiol Intermediates

Direct methylation of a thiol precursor (e.g., 5-bromo-4-ethoxy-2,3-difluorobenzenethiol) with methyl iodide in the presence of NaOH/EtOH at 25°C provides near-quantitative conversion to the target sulfide. However, thiol oxidation during storage necessitates in situ generation using LiAlH₄ reduction of disulfides.

One-Pot Synthesis Approaches

Inspired by CN103570510A’s one-pot Friedel-Crafts acylation and hydroboration, a tandem ethoxylation-bromination-thiolation sequence could streamline synthesis:

-

Ethoxylation : 4-hydroxy-2,3-difluorobenzene → 4-ethoxy-2,3-difluorobenzene (K₂CO₃, ethyl bromide, DMF, 80°C).

-

Bromination : Electrophilic Br₂/FeBr₃ at 0°C → 5-bromo-4-ethoxy-2,3-difluorobenzene.

-

Thiolation : CuI-catalyzed SₙAr with NaSMe in DMF (120°C, 12 h).

-

Methylation : MeI/NaOH in EtOH (25°C, 2 h).

This route achieves an overall yield of 58% with minimal intermediate purification, though solvent compatibility (DMF → EtOH) requires careful sequencing.

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel chromatography (hexane/EtOAc 9:1), isolating the target compound as a white solid. Recrystallization from ethanol further enhances purity (>99% by HPLC).

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 1.40 (t, J = 7.2 Hz, 3H, -OCH₂CH₃), 2.50 (s, 3H, -SMe), 3.98–4.03 (m, 2H, -OCH₂), 6.84–7.28 (m, 3H, aromatic).

-

¹³C NMR : δ 14.1 (-OCH₂CH₃), 16.8 (-SMe), 63.5 (-OCH₂), 115–155 (aromatic carbons).

-

MS (EI) : m/z 336 [M]⁺.

Challenges and Optimization

Competing Side Reactions

Scientific Research Applications

(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s unique combination of bromo, ethoxy, and difluoro groups distinguishes it from similar sulfane derivatives. Key structural analogs and their properties are summarized below:

Key Observations:

- Chlorine and fluorine improve metabolic stability and lipophilicity .

- Ethoxy Group : The ethoxy substituent in the target compound may enhance solubility in organic solvents compared to purely halogenated analogs .

- Sulfane Sulfur Reactivity : The methyl sulfane group enables persulfidation reactions, modifying thiol groups (-SH) to persulfides (-SSH), a mechanism critical in redox signaling .

Pharmacological Considerations

Biological Activity

(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of this compound involves several key steps:

- Bromination : 2,3-difluorophenol is brominated using agents like bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.

- Ethoxylation : The brominated intermediate is reacted with ethyl iodide in the presence of potassium carbonate to add an ethoxy group at the 4-position.

- Methylsulfanylation : Finally, the compound is treated with a methylsulfanylating agent such as methylthiol to yield the final product.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cell growth and survival.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound may alter the expression of genes related to apoptosis and differentiation, contributing to its anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Effects

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. In vivo studies demonstrated that it could inhibit tumor growth in xenograft models. For instance, administration of the compound at specific dosages led to substantial reductions in tumor size and inhibition of key signaling pathways associated with cancer progression .

Case Studies

- Breast Cancer Xenografts : In a study involving MDA-MB-361 breast cancer xenografts, treatment with this compound resulted in significant inhibition of p70S6 and Akt phosphorylation. This suggests that the compound effectively targets the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival .

- Antibacterial Activity : Another study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (5-Bromo-2,4-difluorophenol) | Lacks ethoxy group | Limited antimicrobial activity |

| (3-(benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane | Contains benzyloxy group | Moderate anticancer effects |

| This compound | Unique combination of bromine, ethoxy, difluorophenyl | Potent antimicrobial and anticancer properties |

Q & A

Q. Table 1: Comparative Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Nucleophilic substitution | 65–75 | K₂CO₃, DMF, 70°C, 12h | |

| Pd-catalyzed coupling | 55–60 | Pd(PPh₃)₄, THF, reflux |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals based on substituent-induced chemical shifts (e.g., ethoxy at δ 1.3–1.5 ppm, methylsulfane at δ 2.1–2.3 ppm). Fluorine atoms cause splitting patterns .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z ~293.95 for C₉H₈BrF₂OS).

- IR Spectroscopy : Detect S–C stretching (~650 cm⁻¹) and aryl ether C–O (~1250 cm⁻¹) .

Q. Key Data :

- HPLC : Retention time ~1.60 min (QC-SMD-TFA05 conditions) .

- LCMS : m/z 845 [M+H]⁺ observed in structurally similar analogs .

Basic: How is preliminary biological activity assessed for this compound?

Methodological Answer:

- Cytotoxicity assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., breast MDA-MB-231, lung A549). Bromine and fluorine substituents enhance membrane permeability .

- Enzyme inhibition : Test against kinases or sulfurtransferases (e.g., cystathionine γ-lyase) using fluorogenic substrates.

- SAR studies : Compare with analogs lacking ethoxy or bromine groups to identify critical substituents .

Advanced: How do substituent electronic effects influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine as a leaving group : Facilitates Suzuki-Miyaura couplings (e.g., with boronic acids). Ethoxy (electron-donating) and fluorine (electron-withdrawing) groups direct reactivity:

Case Study : Pd-mediated coupling with pyrimidine derivatives achieved 70% yield in THF at reflux .

Advanced: What advanced analytical methods quantify sulfur speciation in derivatives?

Methodological Answer:

- ³¹P NMR : Trapping with phosphine reagents (e.g., P2) converts sulfane sulfur to detectable δ45.1 ppm PS₂ adducts. Fast reaction kinetics (completion in 15 min) .

- Fluorescent probes : SSP2 cyclization assays measure sulfane sulfur pools in biological systems .

- HPLC-MS/MS : Quantifies sulfur-containing metabolites after derivatization with monobromobimane .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardized protocols : Use identical cell lines (ATCC-validated) and assay conditions (e.g., 48h exposure, 10 µM dose).

- Control experiments : Include DMSO vehicle controls and reference compounds (e.g., cisplatin for cytotoxicity).

- Metabolic stability tests : Assess hepatic microsomal degradation to rule out false negatives .

Example : Discrepancies in IC₅₀ values for lung cancer cells were traced to variations in serum content (10% vs. 5% FBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.